molecular formula C9H10O3 B6244805 methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate CAS No. 2408971-57-1

methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B6244805
CAS No.: 2408971-57-1
M. Wt: 166.17 g/mol
InChI Key: FJCOXMOAWALQGW-UHFFFAOYSA-N
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Description

Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol. It is a derivative of tricyclic compounds, featuring a seven-membered ring with a ketone group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diene with a ketone in the presence of a strong acid catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired tricyclic structure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process involves continuous monitoring and control to ensure product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or halides under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its structural similarity to natural compounds allows it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In medicine, this compound is explored for its therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.

Industry: The compound finds applications in the chemical industry, where it is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: A structurally related compound with a different ring system.

  • Methyl 3,4-epoxycyclohexanecarboxylate: Another related compound with an epoxide group.

Uniqueness: Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to its tricyclic structure and the presence of both a ketone and a carboxylate ester group

Properties

CAS No.

2408971-57-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C9H10O3/c1-12-8(11)9-5-2-4(7(9)10)3-6(5)9/h4-6H,2-3H2,1H3

InChI Key

FJCOXMOAWALQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C3)C2=O

Purity

95

Origin of Product

United States

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